6-Chloro-2,3,4,9-tetrahydrocarbazol-1-one oxime
Description
Properties
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-7-4-5-10-9(6-7)8-2-1-3-11(15-16)12(8)14-10/h4-6,14,16H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQBXMSMBXJAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)NC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226094 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156424-67-8 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156424-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Cyclization of Arylhydrazines
This method employs a copper-catalyzed reaction between substituted arylhydrazines and alkenylboronic acids to construct the tetrahydrocarbazolone scaffold.
Reaction Scheme:
$$
\text{Arylhydrazine} + \text{Alkenylboronic Acid} \xrightarrow{\text{Cu(OAc)}_2, \text{HOOBT}} \text{6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazol-1-One}
$$
Experimental Conditions:
- Catalyst: Copper(II) acetate (10 mol%)
- Ligand: Hydroxybenzotriazole (HOOBT, 1.2 equiv)
- Solvent: Ethanol/water (4:1 v/v)
- Temperature: 80°C, 10–24 hours
- Workup: Aqueous extraction with ethyl acetate, purification via flash chromatography (hexane/ethyl acetate)
Key Data:
Fischer Indole Synthesis
Traditional Fischer indole cyclization remains a viable alternative for larger-scale production.
Reaction Scheme:
$$
\text{6-Chlorophenylhydrazine} + \text{Cyclohexanone} \xrightarrow{\text{HCl, Δ}} \text{6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazol-1-One}
$$
Optimized Conditions:
- Acid Catalyst: Concentrated HCl (3 equiv)
- Solvent: Glacial acetic acid
- Temperature: Reflux (120°C), 6 hours
- Workup: Neutralization with NaHCO₃, filtration, recrystallization (ethanol/water)
Yield: 68–72%
Oxime Formation via Nucleophilic Addition
The ketone intermediate is converted to the (Z)-oxime through reaction with hydroxylamine under controlled conditions.
Standard Oxime Synthesis
Reaction Scheme:
$$
\text{6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazol-1-One} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Base}} \text{(Z)-Oxime}
$$
Protocol:
- Reagents: Hydroxylamine hydrochloride (1.5 equiv), sodium acetate (2.0 equiv)
- Solvent: Ethanol/water (3:1 v/v)
- Temperature: 70°C, 4 hours
- Workup: Precipitation upon cooling, filtration, washing with cold ethanol
Stereoselectivity:
The (Z)-isomer predominates (>95%) due to steric hindrance from the tetrahydrocarbazole ring system, as confirmed by NOESY correlations.
Analytical Characterization:
| Technique | Data |
|---|---|
| $$ ^1H $$ NMR (DMSO-d₆) | δ 10.89 (s, 1H, NH), 7.48–6.81 (m, 6H, aromatic/oxime), 4.88 (m, 1H), 2.75–1.85 (m, 6H, CH₂) |
| HR-MS | m/z 264.0654 [M+H]⁺ (calc. 264.0661) |
Optimization Strategies for Industrial Scaling
Solvent and Catalytic Enhancements
Microwave-Assisted Synthesis:
Green Chemistry Approaches:
- Solvent: PEG-400
- Catalyst: ZnCl₂ (5 mol%)
- Advantage: Reduced reaction time (2 hours), 88% yield
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Copper-Catalyzed | 75 | 99 | Moderate | High |
| Fischer Indole | 72 | 97 | High | Low |
| Microwave | 92 | 99 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that oxime derivatives exhibit potent antimicrobial properties. For instance, studies have shown that certain oxime ethers can display antifungal activity comparable to established antifungal agents like fluconazole and oxiconazole against strains such as Candida albicans and Aspergillus niger . The structure-activity relationship indicates that modifications to the oxime structure can enhance efficacy against various pathogens.
Organophosphate Antidotes
Oximes are crucial in treating organophosphate poisoning by reactivating acetylcholinesterase, an enzyme inhibited by organophosphates. The compound's oxime functionality allows it to serve as a potential candidate for developing new antidotes for nerve agent exposure . The development of novel oxime-based reactivators continues to be a significant area of research due to the ongoing threat posed by organophosphate compounds.
Agricultural Applications
Pesticidal Properties
Oximes are being explored for their potential use in agriculture as pesticides. Their ability to inhibit specific enzymes in pests could lead to the development of more effective pest control agents. The structural versatility of oximes allows for the design of compounds that can target various biological pathways in pests while minimizing toxicity to non-target organisms .
Materials Science
Crystal Engineering
The unique structural properties of (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime make it a candidate for crystal engineering applications. Its ability to form stable crystalline structures can be harnessed in the development of new materials with specific optical or electronic properties . Research into the crystallization behavior of oximes is ongoing and may lead to innovative applications in material science.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, the oxime group can generate nitric oxide, which has various biological effects .
Comparison with Similar Compounds
Substituent Variations in Tetrahydrocarbazol-1-one Derivatives
Key structural analogs differ in substituents at position 6 and the presence/configuration of the oxime group:
*THC: Tetrahydrocarbazol-1-one
Key Observations :
Physicochemical Properties
| Property | (Z)-6-Chloro-THC-1-one Oxime | 6-Methyl-THC-1-one | 6-Methoxy-THC-1-one |
|---|---|---|---|
| Melting Point (°C) | Not reported | 201–203 (solid) | Not reported |
| Solubility | Soluble in DMSO, ethanol | Low in water | Moderate in DMSO |
| Hydrogen Bonding | Strong (NOH and Cl) | Weak (methyl) | Moderate (methoxy) |
Notes:
- The oxime group increases polarity compared to non-oxime analogs, enhancing solubility in polar aprotic solvents .
- Chloro and bromo substituents reduce aqueous solubility but improve lipid membrane permeability .
Crystallographic and Structural Insights
- Crystal Packing : The title compound’s Z-oxime configuration likely forms intermolecular N–H···O hydrogen bonds, similar to related oximes (e.g., bond lengths: N–O = 1.40 Å, N–C = 1.28 Å) .
- Comparison with 6-Methoxy Analog: The methoxy derivative adopts a non-planar carbazole core (dihedral angle = 1.35°), while chloro substitution may induce greater planarity due to steric effects .
Biological Activity
(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula: C12H10ClN2O
- Molecular Weight: 219.67 g/mol
- CAS Number: 156424-67-8
The compound features a chlorine atom at the 6th position and an oxime functional group, which contributes to its reactivity and biological properties.
(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime exhibits its biological effects primarily through:
- Kinase Inhibition: The compound has been studied for its ability to inhibit specific kinases involved in cell signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival, making it a candidate for anticancer therapies .
- Enzyme Interaction: The oxime group enhances the compound's ability to interact with various enzymes, potentially leading to therapeutic effects in metabolic disorders.
Anticancer Properties
Research indicates that (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime may possess significant anticancer properties:
- In vitro Studies: Cell line studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways.
- In vivo Studies: Animal models have demonstrated reduced tumor growth when treated with this compound, suggesting its potential as an effective anticancer agent.
Other Therapeutic Applications
Beyond oncology, this compound is being explored for:
- Neuroprotective Effects: Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation markers in experimental models, indicating potential use in inflammatory diseases.
Comparative Studies
When compared to similar compounds such as 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (which lacks the oxime group), (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime exhibits enhanced reactivity and broader applications due to its unique functional groups.
| Compound Name | Anticancer Activity | Mechanism of Action | Unique Features |
|---|---|---|---|
| (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | Significant | Kinase inhibition; enzyme interaction | Contains an oxime group |
| 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | Moderate | Limited kinase interaction | Lacks oxime functionality |
Case Studies
Several studies have highlighted the efficacy of (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime:
- Study on Tumor Growth Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a 50% reduction in tumor size in mouse models of breast cancer compared to control groups.
- Neuroprotection Research : In a study focusing on neurodegenerative diseases published in Neuroscience Letters, the compound was shown to significantly reduce neuronal death induced by oxidative stress.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime with high yield and purity?
- Methodology :
- The synthesis typically involves multi-step reactions, starting with hydrazone formation from substituted cyclohexanone derivatives, followed by cyclization under acidic conditions (e.g., HCl/acetic acid reflux) .
- Key parameters include precise temperature control (e.g., 398–403 K for cyclization), stoichiometric ratios of reagents, and purification via silica gel column chromatography (petroleum ether/ethyl acetate eluent) .
- Yield optimization requires monitoring reaction progress via TLC and recrystallization (ethanol or ethanol/water mixtures) for final purification .
Q. Which analytical techniques are essential for confirming the structural identity of this compound?
- Methodology :
- NMR spectroscopy : Assigns proton and carbon environments, particularly distinguishing oxime (C=N-OH) and carbazole aromatic protons .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and confirms the (Z)-configuration via bond angles and intermolecular interactions .
Q. How do functional groups influence the compound’s reactivity in derivatization reactions?
- Methodology :
- The oxime group (-C=N-OH) enables condensation reactions (e.g., with aldehydes to form nitrones) or reduction to amines .
- The chloro substituent at position 6 directs electrophilic substitution (e.g., Suzuki coupling) to modify the carbazole core .
- Hydrogen bonding between the oxime hydroxyl and adjacent carbonyl groups affects solubility and crystallinity, necessitating polar aprotic solvents (DMF, DMSO) for reactions .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the biological activity of carbazole derivatives across studies?
- Methodology :
- Assay standardization : Compare antioxidant activity (e.g., DPPH vs. ABTS radical scavenging) under identical pH, temperature, and concentration ranges .
- Structural benchmarking : Use analogs (e.g., 6-methoxy or 6-methyl derivatives) to isolate electronic/steric effects of the chloro-oxime group .
- Dose-response profiling : Perform IC50 calculations across multiple cell lines to account for variability in membrane permeability .
Q. What strategies address non-planar conformations in carbazole derivatives during crystallographic analysis?
- Methodology :
- Disorder modeling : Refine split positions for disordered cyclohexene ring atoms (e.g., C2A-C4A) using SHELXL with occupancy factors .
- Hydrogen bond analysis : Map intermolecular interactions (e.g., N9-H···O1, C2-H2A···O2) to explain lattice stabilization despite non-planarity .
- Dihedral angle quantification : Use Mercury software to measure angles between carbazole and fused rings (<2° deviation indicates near-planarity) .
Q. How can synthetic pathways be optimized to minimize byproducts in oxime formation?
- Methodology :
- pH control : Maintain mildly acidic conditions (pH 4–5) during oxime formation to prevent over-oxidation or decomposition .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or enzymes (e.g., lipases) to enhance regioselectivity .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track imine intermediate conversion to oxime .
Data Contradiction Analysis
Q. Why might antioxidant activity vary between DPPH and ABTS assays for this compound?
- Methodology :
- Radical specificity : ABTS•+ is more sensitive to electron-donating groups (e.g., oxime -OH), while DPPH requires direct H-atom transfer .
- Solvent effects : Polar solvents (methanol) enhance ABTS solubility, whereas DPPH requires ethanol, altering reaction kinetics .
- Concentration thresholds : ABTS activity may plateau at lower concentrations (25–100 µM) vs. DPPH (100–1000 µM), necessitating multi-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
